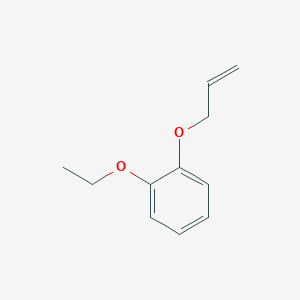
o-(Allyloxy)phenetole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Allyloxy)phenetole, also known as APO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APO is an ether derivative of phenetole, which is commonly used in the fragrance industry.
Mechanism Of Action
The mechanism of action of o-(Allyloxy)phenetole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. o-(Allyloxy)phenetole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. o-(Allyloxy)phenetole has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
o-(Allyloxy)phenetole has been found to have various biochemical and physiological effects. In vitro studies have shown that o-(Allyloxy)phenetole can inhibit the growth of cancer cells and induce cell death. o-(Allyloxy)phenetole has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, o-(Allyloxy)phenetole has been found to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
O-(Allyloxy)phenetole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole also has a relatively low toxicity, making it safe to handle in the lab. However, o-(Allyloxy)phenetole has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on o-(Allyloxy)phenetole. One direction is to further investigate its anti-inflammatory and anti-cancer properties, and to explore its potential as a therapeutic agent. Another direction is to investigate its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, o-(Allyloxy)phenetole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. While o-(Allyloxy)phenetole has several advantages for use in lab experiments, its solubility in water is limited, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Synthesis Methods
The synthesis of o-(Allyloxy)phenetole can be achieved through the reaction of phenetole with allyl bromide in the presence of a base. The resulting product is then purified through distillation or recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
O-(Allyloxy)phenetole has been found to have potential applications in various fields such as organic synthesis, materials science, and pharmacology. In organic synthesis, o-(Allyloxy)phenetole can be used as a building block for the synthesis of more complex molecules. In materials science, o-(Allyloxy)phenetole can be used as a precursor for the synthesis of functional materials such as liquid crystals and polymers. In pharmacology, o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties.
properties
CAS RN |
1666-74-6 |
|---|---|
Product Name |
o-(Allyloxy)phenetole |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
UCMXTTKAPKCTNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC=C |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=C |
Other CAS RN |
1666-74-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



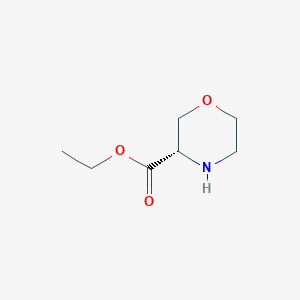
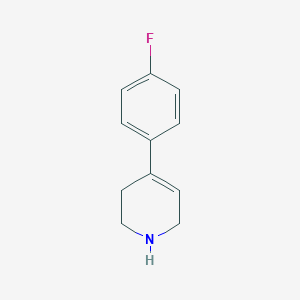


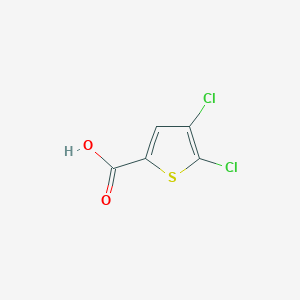
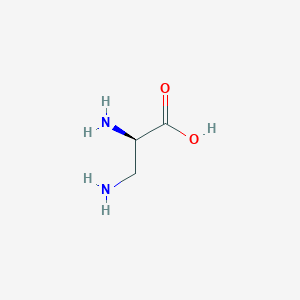
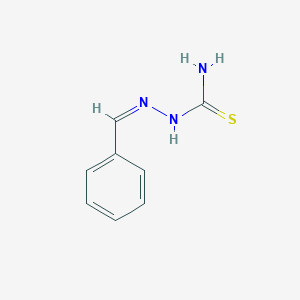
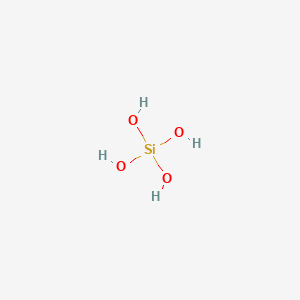
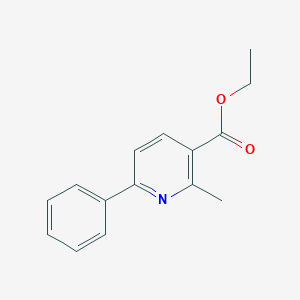
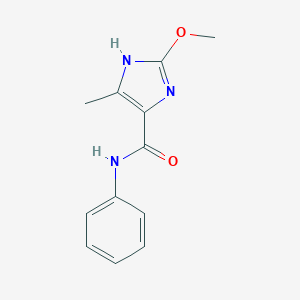


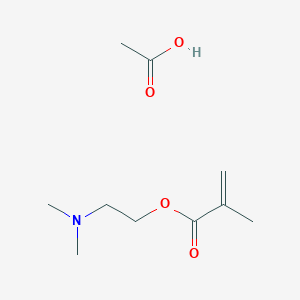
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)